molecular formula C11H10ClNO3 B8753177 4-Quinolinol, 3-chloro-6,7-dimethoxy-

4-Quinolinol, 3-chloro-6,7-dimethoxy-

Cat. No.: B8753177
M. Wt: 239.65 g/mol
InChI Key: LBTMVSPZTLRPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Quinolinol, 3-chloro-6,7-dimethoxy- involves several steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxyquinoline produces 4-chloro-6,7-dimethoxyquinoline.

Chemical Reactions Analysis

4-Quinolinol, 3-chloro-6,7-dimethoxy- undergoes various chemical reactions:

Common reagents used in these reactions include POCl3, diphenyl ether, and hydrogenation catalysts. The major products formed from these reactions are various quinoline derivatives with potential biological activities .

Scientific Research Applications

4-Quinolinol, 3-chloro-6,7-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Quinolinol, 3-chloro-6,7-dimethoxy- involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

4-Quinolinol, 3-chloro-6,7-dimethoxy- can be compared with other similar compounds such as:

These compounds share the quinoline backbone but differ in their substituents, leading to unique chemical and biological properties.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

3-chloro-6,7-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14)

InChI Key

LBTMVSPZTLRPAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)OC

Origin of Product

United States

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